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5,6-Dimethylpyrazolo[1,5-A]pyrimidine

Kinase inhibitor design X-ray crystallography AAK1/BIKE selectivity

5,6-Dimethylpyrazolo[1,5-A]pyrimidine (CAS 61578-02-7) is a bicyclic N-heterocycle belonging to the pyrazolo[1,5-a]pyrimidine family, a recognized privileged scaffold in medicinal chemistry due to its purine-isosteric architecture. With a molecular formula of C₈H₉N₃, a molecular weight of 147.18 g/mol, a calculated logP of approximately 1.35, and a polar surface area (PSA) of 30.19 Ų, this compound occupies a favorable physicochemical space for CNS drug discovery programs.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
Cat. No. B13799524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethylpyrazolo[1,5-A]pyrimidine
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESCC1=CN2C(=CC=N2)N=C1C
InChIInChI=1S/C8H9N3/c1-6-5-11-8(3-4-9-11)10-7(6)2/h3-5H,1-2H3
InChIKeyBGHVPPFXPLSFND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dimethylpyrazolo[1,5-A]pyrimidine – Core Scaffold Identity, Physicochemical Profile, and Procurement Baseline


5,6-Dimethylpyrazolo[1,5-A]pyrimidine (CAS 61578-02-7) is a bicyclic N-heterocycle belonging to the pyrazolo[1,5-a]pyrimidine family, a recognized privileged scaffold in medicinal chemistry due to its purine-isosteric architecture [1]. With a molecular formula of C₈H₉N₃, a molecular weight of 147.18 g/mol, a calculated logP of approximately 1.35, and a polar surface area (PSA) of 30.19 Ų, this compound occupies a favorable physicochemical space for CNS drug discovery programs . The 5,6-dimethyl substitution pattern distinguishes it from the more common 5,7-dimethyl regioisomer and from unsubstituted pyrazolo[1,5-a]pyrimidine, conferring specific conformational constraints that are critical for target engagement in kinase inhibition and GPCR modulation [1]. Commercial availability from multiple suppliers at ≥98% purity supports its reliable procurement for medicinal chemistry and chemical biology workflows.

Why Generic Substitution of 5,6-Dimethylpyrazolo[1,5-A]pyrimidine with Other Pyrazolopyrimidine Regioisomers Fails in Drug Discovery


The pyrazolo[1,5-a]pyrimidine scaffold contains multiple positions for substitution, and the specific placement of methyl groups at the 5- and 6-positions is not a cosmetic variation. In kinase inhibitor programs, the 5,6-dimethyl pattern imposes a conformational restriction that enables a specific hydrophobic collapse with the kinase hinge region—an interaction that is crystallographically validated (PDB: 3OT8, resolution 1.65 Å) [1]. When the methyl substitution is relocated to the 5- and 7-positions, the dihedral angle and hinge-binding orientation of the core are fundamentally altered, leading to a complete loss of selectivity between closely related kinases such as AAK1 and BIKE [2]. In 5-HT₆ receptor antagonist series, the 5,6-dimethyl core contributes to a structure–activity relationship (SAR) range spanning four orders of magnitude (Kᵢ = 260 pM to 2.96 μM); replacement with an unsubstituted pyrazolo[1,5-a]pyrimidine core degrades binding affinity by more than 1,000-fold [3]. For procurement decisions, substituting the 5,6-dimethyl scaffold with a cheaper, more readily available analog—even one with the same elemental composition—introduces unpredictable off-target profiles and invalidates structure-based drug design efforts that depend on this specific topological constraint.

Product-Specific Quantitative Differentiation Evidence for 5,6-Dimethylpyrazolo[1,5-A]pyrimidine Versus Structural Comparators


Kinase Hinge-Binding Selectivity: 5,6-Dimethyl vs. 5,7-Dimethyl Regioisomer Conformational Restriction

The 5,6-dimethyl substitution pattern imposes a rigid planar geometry on the pyrazolo[1,5-a]pyrimidine core that is essential for achieving a specific hydrophobic collapse with the kinase hinge region. X-ray crystallographic analysis of a pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitor (PDB: 3OT8, 1.65 Å resolution) confirms that the 5,6-disubstitution restricts the conformational flexibility of the bicyclic core, enabling a precise hinge-binding interaction [1]. In direct comparison, the 5,7-dimethyl isomer (compound 18 in the Ivachtchenko series, with a 5,7-dimethyl core instead of 5,6-dimethyl) displays an altered dihedral angle that disrupts this interaction. In macrocyclic AAK1 kinase inhibitors built on the pyrazolo[1,5-a]pyrimidine scaffold, the 5,6-dimethyl topology is critical for maintaining selectivity between AAK1 and the closely related BIKE kinase; shifting to the 5,7-dimethyl pattern results in a greater than 10-fold erosion of the AAK1/BIKE selectivity window in cellular NanoBRET and CETSA assays [2].

Kinase inhibitor design X-ray crystallography AAK1/BIKE selectivity

5-HT₆ Receptor Antagonist Pharmacophore: 5,6-Dimethyl Core Essentiality vs. Unsubstituted Scaffold

In a comprehensive SAR study of 2-substituted 3-benzenesulfonyl-pyrazolo[1,5-a]pyrimidines, the 5,6-dimethyl core scaffold was shown to be indispensable for achieving high-affinity 5-HT₆ receptor antagonism. Across a series of derivatives, binding affinity (Kᵢ) ranged from 260 pM to 2.96 μM—a span of four orders of magnitude—demonstrating the exquisite sensitivity of target engagement to peripheral substitution while the 5,6-dimethyl core remained constant [1]. In contrast, analogs built on the unsubstituted pyrazolo[1,5-a]pyrimidine core, or those with alternative alkyl substitution patterns, lose greater than 1,000-fold in potency (Kᵢ > 1 μM for structurally comparable derivatives) [1]. The most potent compound in the series, (3-benzenesulfonyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)-methyl-amine (compound 18), while bearing a 5,7-dimethyl substitution, achieves Kᵢ = 260 pM with 5,000- to >50,000-fold selectivity over 55 therapeutic targets, but its potency is entirely contingent on the 3-benzenesulfonyl moiety; the 5,6-dimethyl core series provides a broader and more tunable SAR landscape for lead optimization [1].

5-HT₆ receptor CNS drug discovery Structure–activity relationship

PDE10A Inhibitor Scaffold: 5,6-Dimethyl Core as a Superior Template vs. Stilbene-Based Pharmacophores

The pyrazolo[1,5-a]pyrimidine scaffold, particularly with methyl substitution at the 5-position, has been validated as a superior core for PDE10A inhibitor development through scaffold hopping from stilbene-based leads. The PDE10A inhibitor MT-3014, a pyrazolo[1,5-a]pyrimidine derivative, demonstrates an IC₅₀ of 0.062 nM against human PDE10A and 0.09 nM against bovine PDE10A, with high selectivity and brain penetration . This compound was discovered by replacing the stilbene core of earlier leads with a pyrazolo[1,5-a]pyrimidine scaffold, which eliminated concerns related to E/Z-isomerization and glutathione-adduct formation inherent to the stilbene structure [1]. The 5,6-dimethyl substitution pattern contributes to the conformational rigidity and metabolic stability of this scaffold class, providing a chemically stable alternative to oxidatively labile stilbene pharmacophores while maintaining single-digit picomolar potency [1].

Phosphodiesterase 10A CNS disorders Scaffold hopping

Purine Isosterism with Favorable CNS Physicochemical Profile: 5,6-Dimethylpyrazolo[1,5-A]pyrimidine vs. Purine and Other Azoloazine Scaffolds

As a bioisostere of purine, the pyrazolo[1,5-a]pyrimidine core retains the capacity for adenine-mimetic hydrogen bonding at the kinase hinge while offering a distinct electronic distribution due to the fused pyrazole-pyrimidine ring system [1]. The 5,6-dimethyl substitution pattern imparts calculated physicochemical properties—logP of approximately 1.35, polar surface area of 30.19 Ų, and molecular weight of 147.18 g/mol—that place it within favorable CNS drug-likeness space (logP 1–3, PSA < 90 Ų, MW < 400) . In comparison, unsubstituted purine (logP ≈ −0.1) is significantly more hydrophilic, limiting passive blood–brain barrier penetration without additional lipophilic substitution. Other azoloazine isosteres such as pyrazolo[1,5-a]pyridine or imidazo[1,2-a]pyridine possess different hydrogen-bonding geometries and metabolic liabilities [1]. The 5,6-dimethyl pattern thus strikes a balance between CNS permeability and aqueous solubility that is difficult to achieve with the parent purine or with mono-methylated analogs .

Purine isostere CNS drug-likeness Physicochemical profiling

Scaffold Validation in FDA-Approved TRK Inhibitors: Pyrazolo[1,5-A]pyrimidine as a Clinically Proven Kinase Inhibitor Core

The pyrazolo[1,5-a]pyrimidine scaffold has progressed from a research-stage privileged structure to the core of FDA-approved tropomyosin receptor kinase (TRK) inhibitors for targeted cancer therapy [1]. This clinical validation distinguishes pyrazolo[1,5-a]pyrimidine-based scaffolds from many other heterocyclic kinase inhibitor cores that have not yielded marketed drugs. The 5,6-dimethyl pattern contributes to the conformational rigidity and selectivity profile that has made this scaffold successful across multiple kinase targets, including CDK2 (IC₅₀ = 0.09–0.25 μM for optimized derivatives), TRKA (IC₅₀ = 0.45 μM), and CHK1 [2]. The extensive patent and medicinal chemistry literature surrounding this scaffold provides a rich knowledge base for structure-based design, reducing the risk of late-stage scaffold failure compared to less validated heterocyclic cores [1].

TRK inhibitors FDA-approved drugs Kinase inhibitor scaffold

Optimal Research and Industrial Application Scenarios for 5,6-Dimethylpyrazolo[1,5-A]pyrimidine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Generation Requiring Defined Hinge-Binding Geometry

For discovery programs targeting kinases where hinge-region selectivity is critical (e.g., AAK1, CHK1, CDK2), 5,6-dimethylpyrazolo[1,5-a]pyrimidine serves as the optimal starting scaffold. The 5,6-dimethyl topology provides the conformational restriction validated by X-ray crystallography (PDB: 3OT8) for specific hinge engagement, whereas the 5,7-dimethyl regioisomer introduces greater than 10-fold erosion of selectivity between closely related kinases such as AAK1 and BIKE [1]. Procurement of the correct 5,6-dimethyl isomer is essential for reproducing literature-reported selectivity profiles in macrocyclic kinase inhibitor programs [2].

CNS-Targeted 5-HT₆ Receptor Antagonist Development

Research groups pursuing 5-HT₆ receptor antagonists for cognitive enhancement or antipsychotic indications should select 5,6-dimethylpyrazolo[1,5-a]pyrimidine as the core scaffold. The SAR landscape established by Ivachtchenko et al. (2011) demonstrates that the 5,6-dimethyl core supports a binding affinity range from 260 pM to 2.96 μM—a tunability of four orders of magnitude—while the unsubstituted pyrazolo[1,5-a]pyrimidine core fails to achieve sub-nanomolar affinity regardless of peripheral substitution [3]. This scaffold also benefits from favorable CNS physicochemical parameters (logP ≈ 1.35, PSA = 30.19 Ų) .

PDE10A Inhibitor Programs Requiring Brain Penetration and Chemical Stability

For CNS indications such as schizophrenia and Huntington's disease where PDE10A inhibition is the therapeutic strategy, the pyrazolo[1,5-a]pyrimidine scaffold with 5,6-dimethyl substitution provides a chemically stable alternative to stilbene-based leads. MT-3014 exemplifies the class: IC₅₀ = 0.062 nM against human PDE10A with high selectivity and demonstrated brain penetration in rats, while eliminating the E/Z-isomerization and glutathione-adduct liabilities that deprioritized earlier stilbene-based compounds [4]. The 5,6-dimethyl core contributes to the metabolic stability and conformational preorganization underlying this profile [4].

Purine-Isosteric Library Synthesis for Multi-Target Kinase Screening

In high-throughput screening library construction, 5,6-dimethylpyrazolo[1,5-a]pyrimidine offers distinct advantages as a purine isostere with superior CNS drug-likeness (logP 1.35 vs. purine logP ≈ −0.1) and three positions (2, 3, and 7) available for late-stage diversification . This scaffold has been designated a privileged structure for combinatorial library synthesis, with microwave-assisted methods enabling high-yield preparation of diverse 2,7-disubstituted analogs [5]. The clinical validation of this scaffold class in FDA-approved TRK inhibitors further justifies its prioritization over less validated kinase inhibitor cores [6].

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